

TK-216: A Deep Dive into Preclinical Efficacy and Mechanism of Action

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Compound of Interest

Compound Name: TK-216

Cat. No.: B1574700

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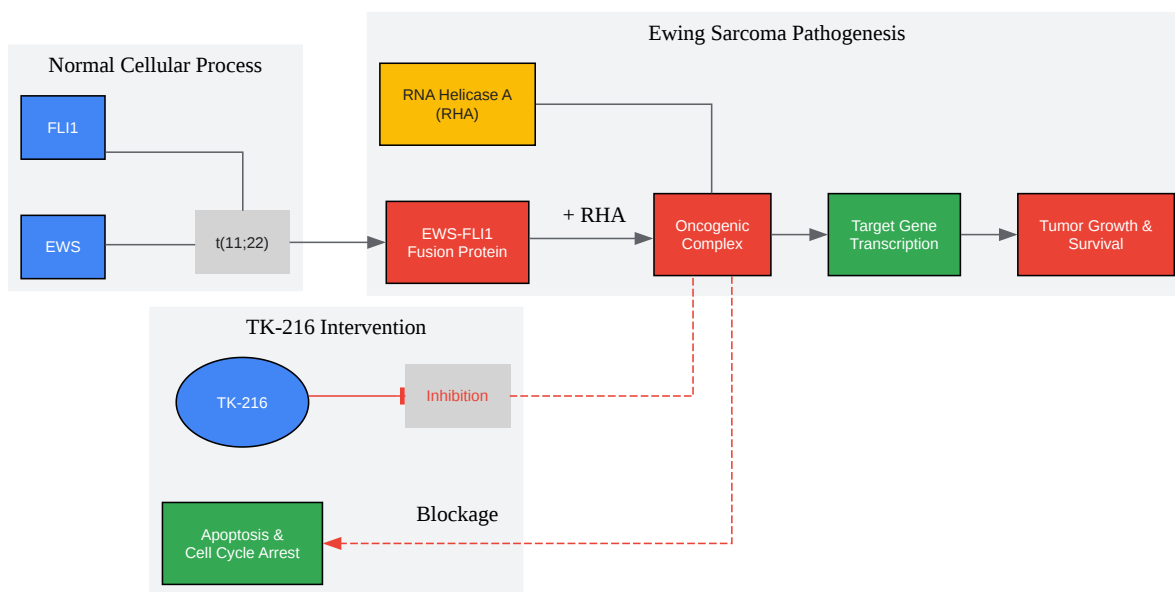
For Researchers, Scientists, and Drug Development Professionals

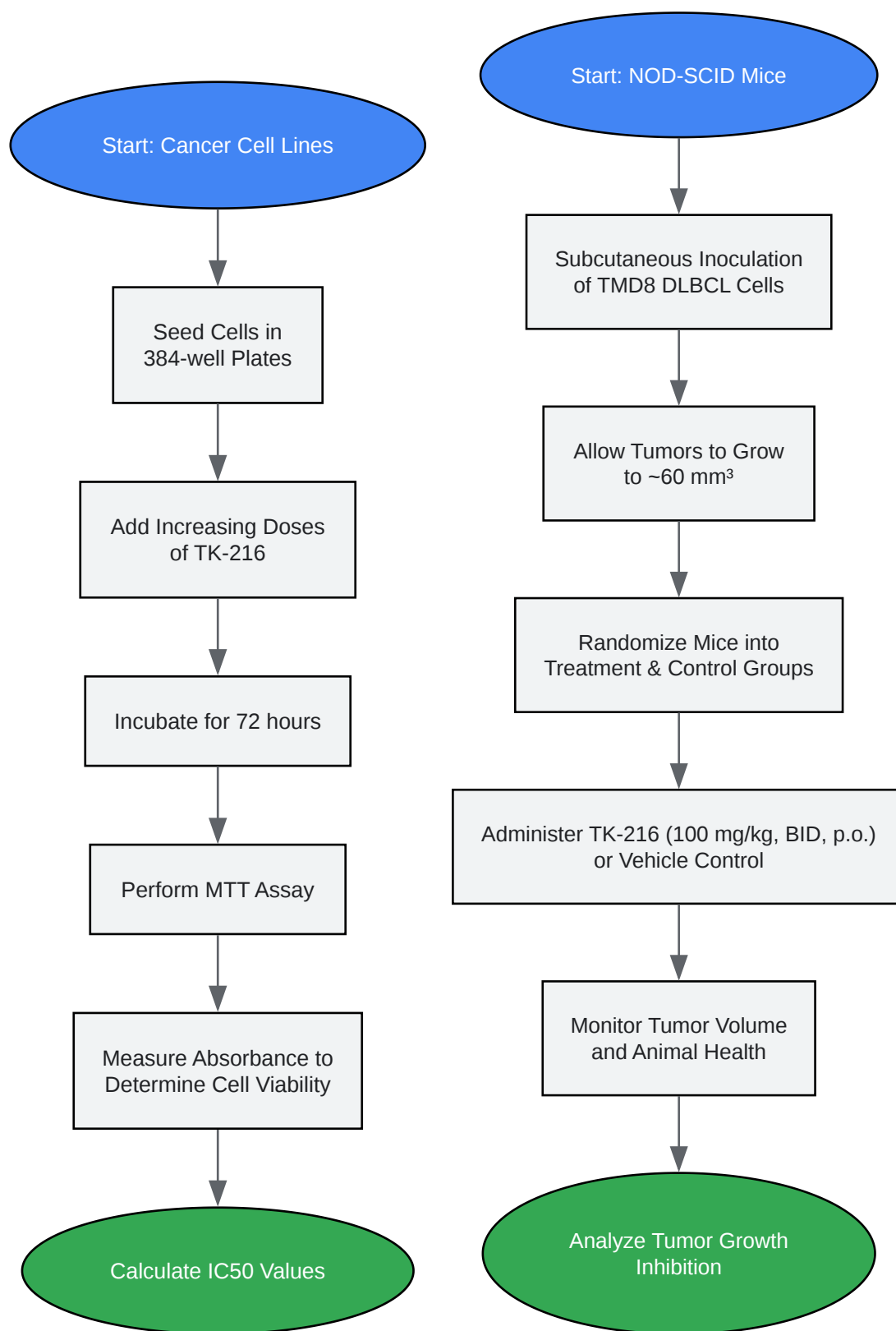
Introduction

TK-216 is a novel, first-in-class small molecule inhibitor targeting the E26 transformation-specific (ETS) family of transcription factors, which are implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the preclinical studies and efficacy of **TK-216**, with a focus on its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols. **TK-216** is a clinical derivative of YK-4-279, a compound that has also shown significant preclinical anti-tumor activity. This document will therefore include relevant data from studies on YK-4-279 to provide a complete preclinical profile.

Mechanism of Action

TK-216 is designed to directly bind to the EWS-FLI1 fusion protein, a pathognomonic driver of Ewing Sarcoma.^[1] This binding disrupts the critical protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), thereby inhibiting the transcriptional activity of the oncogenic fusion protein.^[1] The inhibition of the EWS-FLI1/RHA complex leads to a cascade of downstream effects, including cell cycle arrest and apoptosis in cancer cells.





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References

- 1. oncotarget.com [oncotarget.com]
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